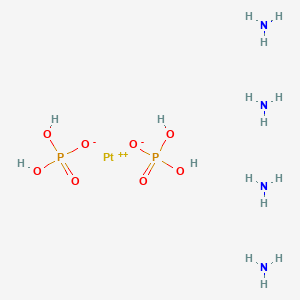
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) involves multiple steps, starting from simpler morphinan derivatives. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan backbone.
Epoxidation: Formation of an epoxy group between carbons 4 and 5.
Acetylation: Addition of an acetate group to the hydroxyl group at position 6.
Etherification: Attachment of the morpholinoethoxy group to the morphinan structure.
Formation of Bis(hydrogentartrate): The final step involves the formation of the bis(hydrogentartrate) salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other morphinan derivatives.
Biology: Studied for its interactions with various biological targets, including opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
作用機序
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu-opioid receptor, which is responsible for pain relief, and the kappa-opioid receptor, which contributes to the compound’s antitussive properties. The pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways.
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring opiate with potent analgesic properties.
Codeine: An opiate used for its analgesic and antitussive effects.
Dextromethorphan: A synthetic morphinan used as a cough suppressant.
Uniqueness
Morphinan-6-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-3-(2-morpholinoethoxy)acetate bis(hydrogentartrate) is unique due to its specific functional groups and structural modifications, which enhance its solubility, stability, and pharmacological profile. Unlike morphine and codeine, this compound has a morpholinoethoxy group that contributes to its distinct pharmacokinetics and dynamics.
特性
CAS番号 |
74051-66-4 |
|---|---|
分子式 |
C33H44N2O17 |
分子量 |
740.7 g/mol |
IUPAC名 |
[(4R,4aR,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H32N2O5.2C4H6O6/c1-16(28)31-21-6-4-18-19-15-17-3-5-20(30-14-11-27-9-12-29-13-10-27)23-22(17)25(18,24(21)32-23)7-8-26(19)2;2*5-1(3(7)8)2(6)4(9)10/h3,5-6,18-19,24H,4,7-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t18-,19+,24-,25-;2*1-,2-/m011/s1 |
InChIキー |
BWBZCYCZDVXHQI-DXTZIMEDSA-N |
異性体SMILES |
CC(=O)OC1=CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(=O)OC1=CCC2C3CC4=C5C2(C1OC5=C(C=C4)OCCN6CCOCC6)CCN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


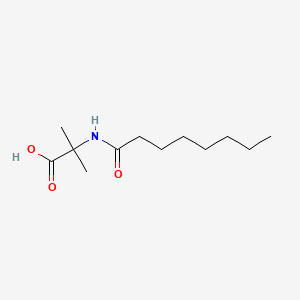
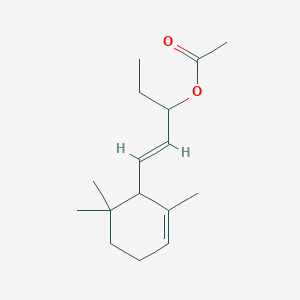
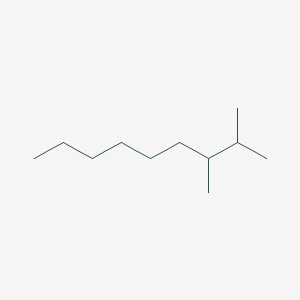

![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)

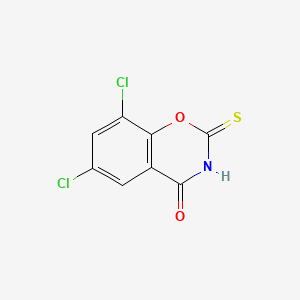
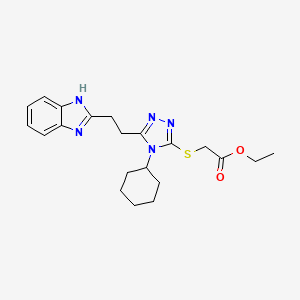

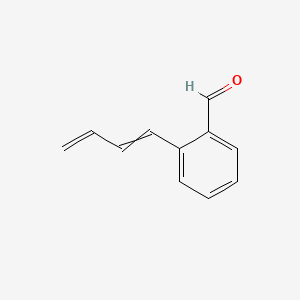
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
